BenchChemオンラインストアへようこそ!

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea

sEH inhibition cardiovascular pain

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea (CAS 877641-51-5) is a synthetic urea derivative belonging to the oxopyrrolidine-urea class of soluble epoxide hydrolase (sEH) inhibitors. The compound features a γ-lactam (pyrrolidin-5-one) core N-substituted with a 3,4-dimethoxyphenyl group and a urea bridge linking the pyrrolidine 3-position to a furan-2-ylmethyl moiety.

Molecular Formula C18H21N3O5
Molecular Weight 359.382
CAS No. 877641-51-5
Cat. No. B3011270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea
CAS877641-51-5
Molecular FormulaC18H21N3O5
Molecular Weight359.382
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3)OC
InChIInChI=1S/C18H21N3O5/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h3-7,9,12H,8,10-11H2,1-2H3,(H2,19,20,23)
InChIKeyDIQAULHCAXVNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

877641-51-5: Potent Soluble Epoxide Hydrolase (sEH) Inhibitor with Balanced Physicochemical Profile for Cardiovascular and Pain Research


1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea (CAS 877641-51-5) is a synthetic urea derivative belonging to the oxopyrrolidine-urea class of soluble epoxide hydrolase (sEH) inhibitors. The compound features a γ-lactam (pyrrolidin-5-one) core N-substituted with a 3,4-dimethoxyphenyl group and a urea bridge linking the pyrrolidine 3-position to a furan-2-ylmethyl moiety. Its molecular formula is C₁₈H₂₁N₃O₅ (MW 359.38 g/mol). In a FRET-based ACPU displacement assay using affinity-purified recombinant human sEH, this compound (designated Compound 1770 in US10377744B2) demonstrates a Ki of 0.91 ± 0.13 nM and a target residence half-life (t₁/₂) of 11 minutes [1]. The compound is cataloged as a research chemical with typical purity of 95% .

Why a Generic sEH Inhibitor Cannot Replace 877641-51-5 in Preclinical Research


Within the oxopyrrolidine-urea sEH inhibitor class, substitution at the R₁ aryl position and the R₇ terminal group profoundly alters both inhibitory potency and target residence time. The patent data reveal that structurally analogous compounds with identical core scaffolds diverge in Ki by over 400-fold (from <0.05 nM to >19 nM) and in enzymatic t₁/₂ by over 8-fold (from 3.3 to 24 minutes) [1]. For example, replacing the 3,4-dimethoxyphenyl motif of 877641-51-5 with a trifluoromethoxy-phenyl group (as in Compound 1, Ki = 1.43 nM) shifts potency, while introducing bulkier lipophilic R₇ groups yields sub-100 pM inhibitors but with elevated molecular weight and cLogP (e.g., Compound 26: Ki < 0.05 nM; MW 405.39; cLogP 2.5) [1]. Substitution with a simple H at R₁ (APAU, Ki = 19.5 nM) collapses potency entirely [1]. Thus, each analog represents a distinct pharmacological tool with non-interchangeable potency, residence time, and physicochemical properties. Selecting 877641-51-5 specifically is warranted when the experimental objective requires sub-nanomolar sEH inhibition combined with a lower molecular weight and moderate lipophilicity profile that simpler or more potent analogs cannot simultaneously provide.

Quantitative Differentiation Evidence for 877641-51-5: Head-to-Head Comparisons Against Closest sEH Inhibitor Analogs


877641-51-5 vs. Compound 1 (Lead Analog): Sub-Nanomolar Potency Advantage with Lower Molecular Weight

In the same FRET-based ACPU displacement assay using affinity-purified recombinant human sEH, 877641-51-5 (Compound 1770) exhibits a Ki of 0.91 ± 0.13 nM, representing a 1.57-fold improvement in potency over the lead Compound 1 (Ki = 1.43 ± 0.01 nM) [1]. Additionally, 877641-51-5 has a lower molecular weight (359.34 vs. 415.11 g/mol), a lower experimental logP (3.23 vs. 3.26), and a shorter target residence time (11 vs. 14 minutes) [1]. The lower MW and comparable lipophilicity suggest potentially improved solubility and permeability characteristics relative to Compound 1 while maintaining superior target engagement at the sEH active site.

sEH inhibition cardiovascular pain inflammation

877641-51-5 vs. APAU: Orders-of-Magnitude Potency Gain Over the Minimal Scaffold

Compared to the minimal scaffold analog APAU (which lacks the dimethoxyphenyl and furan substituents; MW = 319.44), 877641-51-5 demonstrates a 21.4-fold improvement in sEH inhibitory potency (Ki = 0.91 nM vs. 19.5 ± 3.8 nM) and a 1.8-fold longer target residence time (11 vs. 6 minutes), as measured in the same assay system [1]. The addition of the 3,4-dimethoxyphenyl and furan-2-ylmethyl groups thus dramatically enhances both the thermodynamic binding affinity and the kinetic stability of the enzyme-inhibitor complex.

sEH inhibition SAR scaffold optimization

Physicochemical Differentiation: Balanced Lipophilicity Profile Relative to Ultra-Potent Analogs

Within the patent series, the most potent sEH inhibitors (Compounds 26, 36, 40) achieve Ki values <0.05–0.08 nM but carry cLogP values of 2.0–3.3 and molecular weights of 393–441 Da [1]. In contrast, 877641-51-5 maintains a sub-nanomolar Ki (0.91 nM) with a substantially lower calculated lipophilicity (cLogP = 1.50) and a moderate molecular weight (359.34 Da) [1]. The combination of single-digit nanomolar potency and cLogP ≤ 1.5 is rare in this chemical series; among the 51 tabulated compounds, only Compound 8 (Ki = 1.99 nM, cLogP = 1.8) and Compound 4 (Ki = 1.41 nM, cLogP = 1.4) approach this profile, but both are less potent than 877641-51-5 [1].

drug-like properties lipophilicity solubility PK prediction

Structural Differentiation: 3,4-Dimethoxyphenyl Motif as a Non-Trifluoromethyl Pharmacophore Alternative

The majority of potent compounds in the US10377744B2 patent series incorporate electron-withdrawing trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups on the N-phenyl ring (e.g., Compounds 1, 2, 19, 24, 26, 28, 29, 30, 34, 36, 40, 43, 44, 45, 46, 47, 51) [1]. 877641-51-5 (Compound 1770) is one of the few sub-nanomolar inhibitors in the series that instead employs the electron-donating 3,4-dimethoxyphenyl motif as the R₁ substituent [1]. Among dimethoxy-bearing analogs, only Compound 1770 achieves a Ki below 1 nM, while Compound 31 (Ki = 2.94 nM) and Compound 32 (Ki = 0.38 nM, but with a different R₇ group) bracket its potency [1]. This structural divergence may confer distinct off-target selectivity profiles and metabolic stability characteristics relative to the -CF₃/-OCF₃ series, although direct selectivity data are not provided in the patent.

medicinal chemistry bioisostere lead optimization

Optimal Research and Procurement Application Scenarios for 877641-51-5


Preclinical Cardiovascular and Inflammatory Disease Models Requiring Sub-Nanomolar sEH Inhibition

877641-51-5 is well-suited for rodent models of hypertension, atherosclerosis, or vascular inflammation where sustained sEH inhibition is required. Its Ki of 0.91 nM ensures near-complete target engagement at low nanomolar plasma concentrations, while its moderate lipophilicity (cLogP = 1.50) supports favorable aqueous solubility for formulation in standard vehicles. The 11-minute enzymatic residence time provides a measurable pharmacodynamic window for ex vivo sEH activity assays in tissue homogenates [1].

Neuropathic Pain and Non-Opioid Analgesic Discovery Using a Non-Fluorinated sEH Chemotype

Given that sEH inhibitors are under clinical investigation for neuropathic pain (e.g., EC5026) and that sEH inhibition elevates analgesic epoxyeicosatrienoic acids (EETs), 877641-51-5 offers a structurally differentiated, non-fluorinated tool for pain pharmacology studies [2]. Its 3,4-dimethoxyphenyl motif avoids the trifluoromethyl/trifluoromethoxy groups common to clinical candidates, enabling orthogonal SAR exploration in analgesic discovery programs [1].

Medicinal Chemistry Lead Optimization Programs Targeting Balanced Potency and Drug-Like Properties

For medicinal chemistry teams optimizing sEH inhibitors toward clinical candidates, 877641-51-5 represents a lead-like starting point with a favorable balance of sub-nanomolar biochemical potency (Ki = 0.91 nM), moderate molecular weight (359 Da), and low calculated lipophilicity (cLogP = 1.50). These properties align with recommended lead-like chemical space parameters (MW < 400, cLogP < 4) and position the compound for further optimization of pharmacokinetic properties, selectivity, and in vivo efficacy [1].

Pharmacological Tool for Investigating EET-Mediated Signaling Pathways

In basic research settings examining the role of epoxyeicosatrienoic acids (EETs) in endothelial function, angiogenesis, or metabolic regulation, 877641-51-5 can serve as a chemical probe to elevate endogenous EET levels through sEH inhibition [1]. Its well-characterized potency and residence time allow for precise dose-response studies, and its physicochemical profile facilitates use in cell-based assays where compound solubility and permeability are critical experimental variables.

Quote Request

Request a Quote for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.